molecular formula C5H8N4O B1347497 2-Hydrazino-4-methoxypyrimidine CAS No. 89181-80-6

2-Hydrazino-4-methoxypyrimidine

Cat. No. B1347497
CAS RN: 89181-80-6
M. Wt: 140.14 g/mol
InChI Key: HXQPYFMXCAIHAB-UHFFFAOYSA-N
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Description

2-Hydrazino-4-methoxypyrimidine (HMP) is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure12. It has a molecular weight of 140.14 g/mol12.



Synthesis Analysis

The most widely used method for the preparation of 2-, 4-, and 6-hydrazinopyrimidines consists in the action of hydrazines on chloropyrimidines in an alcohol medium3.



Molecular Structure Analysis

The molecular formula of 2-Hydrazino-4-methoxypyrimidine is C5H8N4O1. The InChI code is 1S/C5H8N4O/c1-10-4-2-3-7-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9)1.



Chemical Reactions Analysis

There is not enough information available to provide a detailed analysis of the chemical reactions involving 2-Hydrazino-4-methoxypyrimidine.



Physical And Chemical Properties Analysis

2-Hydrazino-4-methoxypyrimidine is a solid at room temperature1. It has a purity of 95%1.


Scientific Research Applications

Hydrazide–Hydrazones as Potential Antimicrobial Agents

Hydrazide–hydrazones are recognized for their broad spectrum of biological activities, including their potential as antimicrobial agents. These compounds have been investigated for their antibacterial, antitubercular, antifungal, and antiprotozoal actions, showcasing their versatility in medicinal chemistry. A focus on hydrazide–hydrazone derivatives, including those related to 2-hydrazino-4-methoxypyrimidine, highlights their significance in developing new antimicrobial strategies. The review of literature from 2010 to 2016 emphasizes the antimicrobial activity of these derivatives, underlining their potential in addressing antibiotic resistance and offering insights for future antimicrobial agent development (Popiołek, 2016).

Updated Insights on Antimicrobial Activity

Further exploration into the antimicrobial capabilities of hydrazide–hydrazones, particularly from 2017 to 2021, continues to shed light on their importance in combating microbial resistance. This period saw significant advancements in identifying highly active derivatives, with a focus on those possessing the hydrazide–hydrazone moiety. This continued research underscores the potential of these compounds, including those related to 2-hydrazino-4-methoxypyrimidine, in evolving the landscape of antimicrobial treatment, showcasing a consistent trajectory towards innovative antimicrobial solutions (Popiołek, 2021).

Synthesis and Bioavailability in Medicinal Chemistry

The synthesis of pyranopyrimidine scaffolds, including those derivative from 2-hydrazino-4-methoxypyrimidine, plays a crucial role in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. Hybrid catalysts' utilization in synthesizing these scaffolds demonstrates the innovative approaches being adopted to overcome challenges in structural complexity, offering pathways to develop lead molecules with enhanced medicinal properties. This research area's progression from 1992 to 2022 highlights the dynamic efforts in leveraging catalytic applications to advance medicinal chemistry (Parmar, Vala, & Patel, 2023).

Safety And Hazards

2-Hydrazino-4-methoxypyrimidine may cause an allergic skin reaction and serious eye irritation5.


Future Directions

There is not enough information available to provide a detailed analysis of the future directions of 2-Hydrazino-4-methoxypyrimidine research. However, several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given4. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity4.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

(4-methoxypyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-10-4-2-3-7-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQPYFMXCAIHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355724
Record name 2-hydrazino-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-4-methoxypyrimidine

CAS RN

89181-80-6
Record name 2-Hydrazinyl-4-methoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89181-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydrazino-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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